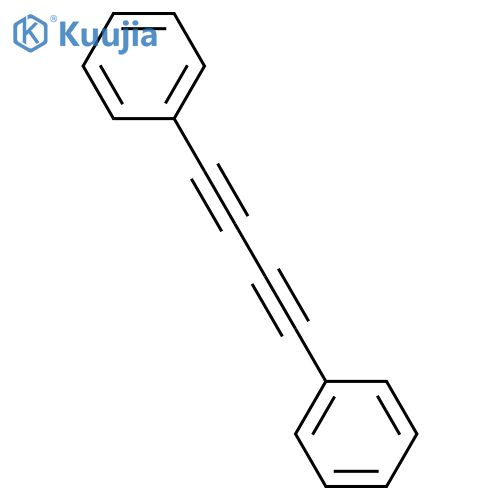

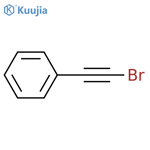

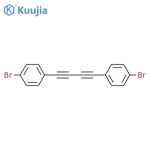

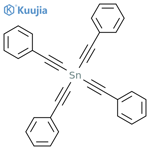

Synthesis of unsymmetric diynes by palladium and cesium fluoride catalyzed coupling of terminal bromoalkynes with alkynylstannane

,

Applied Organometallic Chemistry,

2002,

16(3),

141-147